molecular formula C23H26BrN3O B14938618 N-(1-benzyl-4-piperidinyl)-3-(5-bromo-1H-indol-1-yl)propanamide

N-(1-benzyl-4-piperidinyl)-3-(5-bromo-1H-indol-1-yl)propanamide

Cat. No.: B14938618
M. Wt: 440.4 g/mol
InChI Key: NCSBKNCCLFURAV-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidinyl)-3-(5-bromo-1H-indol-1-yl)propanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, a brominated indole moiety, and a propanamide linkage. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-4-piperidinyl)-3-(5-bromo-1H-indol-1-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Indole Bromination: The indole moiety is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Amide Formation: The final step involves coupling the benzylated piperidine and brominated indole with a propanamide linker using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-4-piperidinyl)-3-(5-bromo-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-(1-benzyl-4-piperidinyl)-3-(5-bromo-1H-indol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidinyl)-3-(5-bromo-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-4-piperidinyl)-3-(5-chloro-1H-indol-1-yl)propanamide
  • N-(1-benzyl-4-piperidinyl)-3-(5-fluoro-1H-indol-1-yl)propanamide
  • N-(1-benzyl-4-piperidinyl)-3-(5-iodo-1H-indol-1-yl)propanamide

Uniqueness

N-(1-benzyl-4-piperidinyl)-3-(5-bromo-1H-indol-1-yl)propanamide is unique due to the presence of the bromine atom on the indole ring, which can influence its reactivity and interactions with biological targets. This brominated derivative may exhibit different pharmacological properties compared to its chloro, fluoro, or iodo counterparts.

Properties

Molecular Formula

C23H26BrN3O

Molecular Weight

440.4 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-(5-bromoindol-1-yl)propanamide

InChI

InChI=1S/C23H26BrN3O/c24-20-6-7-22-19(16-20)8-14-27(22)15-11-23(28)25-21-9-12-26(13-10-21)17-18-4-2-1-3-5-18/h1-8,14,16,21H,9-13,15,17H2,(H,25,28)

InChI Key

NCSBKNCCLFURAV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CCN2C=CC3=C2C=CC(=C3)Br)CC4=CC=CC=C4

Origin of Product

United States

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